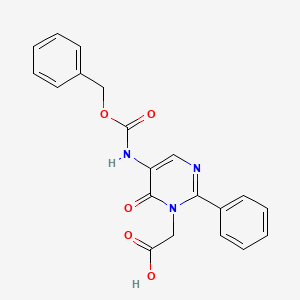

5-Benzyloxycarbonylamino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-ylacetic acid

説明

特性

IUPAC Name |

2-[6-oxo-2-phenyl-5-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-17(25)12-23-18(15-9-5-2-6-10-15)21-11-16(19(23)26)22-20(27)28-13-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,22,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBQLSEKOCWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=C(N(C2=O)CC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437342 | |

| Record name | 5-benzyloxycarbonylamino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148747-59-5 | |

| Record name | 5-benzyloxycarbonylamino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 5-Benzyloxycarbonylamino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-ylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and β-keto esters under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

化学反応の分析

5-Benzyloxycarbonylamino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-ylacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Pharmacological Applications

BCA serves as a precursor for several pharmacologically active compounds, notably in the development of:

- Anticancer Agents : The compound is utilized in the synthesis of anticancer drugs, leveraging its structural properties to enhance efficacy against various cancer types. Research indicates that derivatives of BCA exhibit significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

- Elastase Inhibitors : BCA derivatives have been studied as inhibitors of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. Compounds derived from BCA have shown promising results in inhibiting HLE activity, which could lead to new treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

- NK1 Antagonists : The compound is also explored for its role as an NK1 receptor antagonist. These antagonists are important in managing pain and nausea related to cancer treatments, making BCA derivatives valuable in palliative care strategies .

Synthesis Methodologies

The synthesis of BCA and its derivatives involves several chemical reactions that allow for the introduction of various functional groups:

Production Methods

- Amination Reactions : BCA can be synthesized through selective amination processes, where amino groups are introduced into the pyrimidine ring. This method allows for the creation of diverse derivatives that can enhance biological activity .

- Chlorination and Acylation : The introduction of halogens or acyl groups into the BCA structure has been documented as a means to modify its properties for specific pharmacological targets. For instance, chlorination at the 4-position followed by acylation can yield compounds with improved binding affinities for target enzymes .

Case Studies

Several studies highlight the efficacy of BCA derivatives:

作用機序

The mechanism of action of 5-Benzyloxycarbonylamino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other dihydropyrimidinone derivatives. Key comparisons include:

Benzylidinehydrazinyl Pyrimidine-5-carbonitriles (e.g., 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile ): Core Structure: Both compounds feature a dihydropyrimidinone backbone. Substituents: The hydrazinyl-benzylidene group in the analogue replaces the Cbz and acetic acid groups in the target compound. Synthesis: The analogue is synthesized via condensation of hydrazine derivatives with aromatic aldehydes in glacial acetic acid, yielding 70–85% efficiency . In contrast, the target compound likely requires protective-group chemistry (e.g., Cbz introduction) and carboxylation steps. Properties: The carbonitrile group in the analogue increases lipophilicity, whereas the acetic acid in the target compound enhances hydrophilicity.

Fluorobenzylcarbamoyl Dihydropyrimidines (e.g., Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate ):

- Core Structure : Both share the 1,6-dihydropyrimidin-6-one scaffold.

- Substituents : The fluorobenzylcarbamoyl and propan-2-yl carbamate groups in the analogue contrast with the phenyl and Cbz-acetic acid groups in the target compound.

- Bioactivity : Fluorine substitution often improves metabolic stability and membrane permeability, while the Cbz group in the target compound may offer protease resistance.

Lumping Strategy and Classification

As per , compounds with similar cores but varying substituents are often "lumped" into surrogate categories for modeling physicochemical or biological behaviors . The target compound could be grouped with other dihydropyrimidinones, where shared features (e.g., hydrogen-bonding sites at N1 and O6) drive common reactivity, while substituents dictate specificity. For example:

- Reactivity : The acetic acid group may participate in salt formation or esterification, unlike the inert carbonitrile in analogues.

- Biological Targets : Cbz and fluorobenzyl groups could influence binding to enzymes or receptors differently, as seen in kinase inhibitor studies.

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step protection/deprotection sequences (e.g., introducing the Cbz group), contrasting with the one-step condensations used for simpler analogues .

- Stability : The Cbz group may confer stability in physiological conditions, whereas hydrazine-linked analogues might exhibit lower hydrolytic resistance.

- Biological Potential: While specific data for the target compound are lacking, structurally related dihydropyrimidinones show antimicrobial and anticancer activities. The acetic acid moiety could enable conjugation to drug delivery systems (e.g., nanoparticles).

生物活性

5-Benzyloxycarbonylamino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-ylacetic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the dihydropyrimidine moiety suggests potential inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Similar compounds have shown effectiveness against viral infections, particularly cytomegalovirus (CMV) .

- Antitumor Activity : Investigations into its anticancer potential reveal that it may inhibit tumor cell proliferation through apoptosis induction .

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing cytokine production .

Data Table: Biological Activities Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of similar compounds demonstrated a significant reduction in CMV replication in vitro. The compound was tested at various concentrations, showing a dose-dependent response in viral load reduction.

Case Study 2: Antitumor Activity

In a preclinical model, this compound was administered to tumor-bearing mice. The results indicated a marked decrease in tumor size compared to the control group, suggesting its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Response

In vitro studies using human monocyte-derived macrophages showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。